molecular formula C7H2BrClFN B2776541 3-Bromo-2-chloro-6-fluorobenzonitrile CAS No. 1421620-33-8

3-Bromo-2-chloro-6-fluorobenzonitrile

Cat. No.: B2776541
CAS No.: 1421620-33-8
M. Wt: 234.45
InChI Key: ODUWWKCYNUBYRT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN and a molecular weight of 234.45 g/mol . It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a nitrile group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

3-Bromo-2-chloro-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique halogenated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-fluorobenzonitrile typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-fluorobenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products can include substituted benzonitriles with various functional groups.

    Oxidation Products: Carboxylic acids or their derivatives.

    Reduction Products: Amines or other reduced forms of the nitrile group.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can enhance binding affinity and selectivity towards certain molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-2-chlorobenzonitrile: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    3-Bromo-6-fluorobenzonitrile:

Uniqueness

3-Bromo-2-chloro-6-fluorobenzonitrile is unique due to the combination of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and interactions.

Properties

IUPAC Name

3-bromo-2-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUWWKCYNUBYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-6-fluorobenzonitrile (15.6 g, 100 mmol) was dissolved in triflic acid (75 mL) at 0° C., then NBS (17.8 g, 100 mmol) was added. The reaction was warmed up to room temperature and stirred overnight. The reaction mixture was poured into ice and extracted with DCM (2×). DCM layers were washed with NaHCO3 and brine. The DCM was dried over Na2SO4 then filtered and concentrated. The product was purified by chromatography through a 330 g ISCO Redi-Sep column with 10-20% ethyl acetate/hexane solvent system to yield 3-bromo-2-chloro-6-fluorobenzonitrile.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-chloro-6-fluorobenzamide (3.56 mmol) in 50 mL DCM were added 1.5 mL Et3N followed by trifluoromethanesulfonic acid anhydride (7.11 mmol) at 0° C. The ice bath was removed and the reaction mixture was stirred at RT. After 30 min, water was added and the mixture was extracted with DCM (3×). The combined organic layers were dried over MgSO4 and concentrated in vacuo to obtain the desired compound as brown solid.
Quantity
3.56 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.11 mmol
Type
reactant
Reaction Step Two

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